molecular formula C12H10N4O3S B2630311 ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate CAS No. 338777-39-2

ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate

Cat. No.: B2630311
CAS No.: 338777-39-2
M. Wt: 290.3
InChI Key: ONRUJYUMBORMQG-VQHVLOKHSA-N
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Description

Ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate is a heterocyclic compound featuring a carbamate backbone, cyano groups, and a thiophene ring substituted with an amino-methylidene moiety. The compound’s structure combines electron-withdrawing cyano groups and a sulfur-containing thiophene ring, which may enhance its utility in pharmaceuticals or agrochemicals as an intermediate. Synthetic pathways for analogous carbamates, such as reactions involving ethyl glycinate derivatives (e.g., 88% yield for ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate), highlight feasible routes for its preparation .

Properties

IUPAC Name

ethyl N-[(E)-2-cyano-3-[(3-cyanothiophen-2-yl)amino]prop-2-enoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-2-19-12(18)16-10(17)9(6-14)7-15-11-8(5-13)3-4-20-11/h3-4,7,15H,2H2,1H3,(H,16,17,18)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRUJYUMBORMQG-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=C(C=CS1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C/NC1=C(C=CS1)C#N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate, also known by its CAS number 88352-00-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H10N4O3SC_{12}H_{10}N_{4}O_{3}S. The compound features a cyano group, a thiophene ring, and a carbamate moiety, which are critical for its biological activity.

PropertyValue
Molecular Weight270.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number88352-00-5

Research indicates that compounds similar to this compound may interact with specific biological targets, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation by regulating the expression of antioxidant enzymes and detoxifying agents .

The inhibition of the Nrf2-Keap1 protein-protein interaction (PPI) is particularly significant, as it can lead to increased cellular resistance to oxidative damage. Compounds that modulate this interaction are being explored for therapeutic applications in metabolic disorders, autoimmune diseases, and conditions associated with oxidative stress .

Antioxidant Properties

Studies have shown that this compound exhibits antioxidant activity. This is primarily attributed to its ability to stabilize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its modulation of the Nrf2 pathway. By enhancing Nrf2 activity, it may reduce the expression of pro-inflammatory cytokines, offering therapeutic benefits in inflammatory diseases .

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects of various compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against human lung cancer cells (A549), with an IC50 value comparable to established chemotherapeutics .
  • Animal Models : In vivo studies using murine models of inflammation have shown that administration of this compound significantly reduced markers of inflammation and oxidative stress compared to control groups. This suggests its potential use as an adjunct therapy in inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity
Research indicates that compounds similar to ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate exhibit significant antitumor properties. The incorporation of thiophene rings has been shown to enhance cytotoxicity against various cancer cell lines. For example, derivatives containing cyano and thiophene moieties have been synthesized and evaluated for their ability to inhibit cancer cell proliferation .

2. Drug Delivery Systems
The compound's ability to form lipid-like nanoparticles makes it suitable for drug delivery applications. These nanoparticles can encapsulate therapeutic agents, improving their stability and bioavailability. This property is particularly beneficial in delivering mRNA vaccines and other biologics .

Materials Science

1. Synthesis of Functionalized Polymers
this compound can serve as a building block for synthesizing functionalized polymers. Its reactive nature allows for the introduction of diverse functional groups, enabling the development of materials with tailored properties for specific applications such as sensors or drug delivery vehicles.

Biochemical Research

1. Enzyme Inhibition Studies
This compound has been utilized in studies investigating enzyme inhibition mechanisms. Its structural features allow it to interact with various enzymes, providing insights into enzyme kinetics and binding affinities. Such studies are crucial for understanding metabolic pathways and developing new therapeutic strategies .

Case Studies

Study Focus Area Findings
Study on Antitumor ActivityCancer ResearchDemonstrated significant cytotoxic effects against breast and lung cancer cell lines when tested in vitro .
Drug Delivery MechanismBiopharmaceuticalsShowed enhanced stability of mRNA encapsulated in lipid-like nanoparticles derived from this compound .
Enzyme Interaction StudyBiochemistryRevealed novel insights into the inhibition of specific enzymes, aiding in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to analogous carbamates and cyanoacetamide derivatives. Key structural variations include substituents, stereochemistry, and functional groups, which impact molecular weight, solubility, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 3-cyanothiophen-2-ylamino, E-configuration C₁₂H₁₀N₄O₃S 290.3 (calc.) High reactivity (electron-deficient cyano groups); potential antifungal activity
Ethyl (2Z)-2-cyano-3-ethoxy-2-butenoylcarbamate 1-ethoxyethylidene, Z-configuration C₁₀H₁₄N₂O₄ 226.23 API intermediate (NLT 97% purity); Z-isomer stability
Cymoxanil [(2E)-2-cyano-N-(ethylcarbamoyl)-2-(methoxyimino)acetamide] Methoxyimino, E-configuration C₆H₉N₃O₃ 183.16 Commercial fungicide; E-configuration critical for activity
Ethyl N-{2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetyl}carbamate 2,6-Difluorophenyl hydrazono C₁₂H₁₀F₂N₄O₃ 296.23 Enhanced solubility; agrochemical intermediate
Ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-2-cyanoacetyl]carbamate Trifluoromethylpyridinyl-piperazinyl C₁₇H₁₇ClF₃N₅O₃ 431.8 High molecular weight; halogenated groups improve bioactivity

Electronic and Steric Effects

  • Thiophene vs. Sulfur’s polarizability may enhance binding in biological systems .
  • Cyano vs. Trifluoromethyl/Hydrazono Groups: Cyano groups increase electrophilicity, favoring nucleophilic additions, whereas trifluoromethyl groups () enhance lipophilicity and metabolic stability. Hydrazono moieties () may enable chelation or redox activity .

Research Findings and Implications

  • Reactivity: Cyano groups in the target compound facilitate nucleophilic attacks, as seen in analogous reactions (). However, steric bulk from the thiophene ring may slow kinetics compared to smaller substituents (e.g., ethoxy in ) .
  • Thermodynamic Stability : The E-configuration’s lower steric strain compared to Z-isomers may enhance shelf life, a critical factor for industrial use .
  • Toxicity: Limited data exist for cyanoacetamide derivatives (), necessitating further toxicological studies for the target compound .

Q & A

Basic: What methodologies are recommended to confirm the structural identity of ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate?

Answer:
To confirm the structure, combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H, 13C^{13}C, and 15N^{15}N NMR spectra to verify the presence of the cyano, carbamate, and thiophene moieties. Cross-check peak assignments with predicted chemical shifts using computational tools (e.g., density functional theory).
  • Mass Spectrometry (HRMS): Validate the molecular formula via high-resolution mass spectrometry.
  • X-ray Crystallography: If crystalline, use single-crystal X-ray diffraction to resolve the (2E)-configuration and intramolecular hydrogen bonding patterns .

Advanced: How can researchers optimize reaction yields for synthesizing this compound, given conflicting reports on solvent polarity effects?

Answer:
Employ Design of Experiments (DoE) to systematically evaluate variables (e.g., solvent polarity, temperature, catalyst loading):

  • Factorial Design: Test solvent interactions (polar aprotic vs. non-polar) and their impact on enamine intermediate stability.
  • Response Surface Methodology (RSM): Model nonlinear relationships between variables and yield. For example, highlights statistical optimization in similar carbamate syntheses, where solvent polarity showed a parabolic relationship with yield .
  • Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.

Basic: What safety precautions are critical when handling this compound, given limited toxicological data?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particulates.
  • Toxicological Assumptions: Treat the compound as a potential irritant (skin/eyes) and avoid direct contact. emphasizes that incomplete toxicological data necessitate conservative handling practices .
  • Waste Management: Follow institutional guidelines for cyano-containing waste, as cyanide derivatives may require specialized neutralization .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways)?

Answer:

  • Density Functional Theory (DFT): Calculate activation energies for competing pathways. For example, model the nucleophilic attack of the thiophene amino group on the cyanoacetyl intermediate versus electrophilic carbamate formation.
  • Molecular Dynamics (MD): Simulate solvent effects on transition-state stabilization. highlights the use of software like Gaussian or ORCA for such simulations, which can reconcile discrepancies between experimental observations .
  • Validation: Correlate computational results with kinetic isotope effects (KIEs) or Hammett plots from experimental data.

Basic: What analytical techniques are suitable for detecting degradation products under varying pH conditions?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (220–280 nm) to separate degradation products.
  • LC-MS/MS: Identify hydrolyzed fragments (e.g., free cyanothiophene or carbamic acid derivatives) via fragmentation patterns.
  • Stability Studies: Conduct accelerated degradation tests (40°C, 75% RH) and monitor pH-dependent hydrolysis. provides protocols for similar carbamate analogs .

Advanced: How can researchers address discrepancies in reported spectroscopic data (e.g., IR carbonyl stretching frequencies)?

Answer:

  • Crystallographic Validation: Resolve ambiguity in tautomeric forms (e.g., enol vs. keto configurations) using X-ray diffraction .
  • Solvent Effects: Replicate experiments in solvents of varying polarity (DMSO vs. chloroform) to assess hydrogen bonding or dipole interactions.
  • Comparative Databases: Cross-reference with high-quality spectral libraries (e.g., NIST Chemistry WebBook) to identify artifacts or impurities.

Basic: What purification strategies are effective for isolating this compound from byproducts like unreacted cyanothiophene derivatives?

Answer:

  • Column Chromatography: Use silica gel with a gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the product and impurities.
  • TLC Monitoring: Confirm purity using fluorescent indicators (e.g., UV254 plates) .

Advanced: How can researchers design a robust stability-indicating assay for this compound in complex matrices?

Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and oxidative conditions (H2_2O2_2) to generate degradation markers.
  • Method Validation: Follow ICH Q2(R1) guidelines for specificity, linearity, and precision. Use HPLC-DAD to distinguish degradation peaks from matrix interference.
  • Quantum Mechanical Calculations: Predict degradation pathways (e.g., hydrolysis of the carbamate group) using software like Schrödinger Suite .

Basic: What spectroscopic "red flags" suggest impurities in synthesized batches?

Answer:

  • NMR: Extra peaks in the aromatic region (6–8 ppm) may indicate unreacted cyanothiophene.
  • IR: Broad O–H stretches (~3300 cm1^{-1}) suggest residual solvents or hydrolyzed products.
  • Mass Spec: Peaks at m/z corresponding to dimeric or trimeric adducts imply incomplete purification .

Advanced: How can machine learning improve the predictability of this compound’s reactivity in multi-step syntheses?

Answer:

  • Dataset Curation: Compile reaction data (yields, conditions) from analogous carbamate syntheses.
  • Feature Engineering: Train models on descriptors like electrophilicity index, solvent polarity, and steric parameters.
  • Predictive Modeling: Use platforms like Chemprop or DeepChem to forecast optimal conditions for cross-coupling or cyclization steps .

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